![molecular formula C27H29N3O2 B14380739 N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide CAS No. 88138-26-5](/img/structure/B14380739.png)
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole derivative is then alkylated with a suitable alkyl halide to introduce the hexyl chain.
Ether Formation: The hexyl chain is further reacted with 4-hydroxyphenyl to form the ether linkage.
Amidation: Finally, the compound is reacted with 4-methylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of halogen atoms into the aromatic rings.
Scientific Research Applications
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may inhibit specific pathways involved in cell proliferation, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide: A similar compound with an acetamide group instead of a benzamide group.
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide: Another similar compound with slight structural variations.
Properties
CAS No. |
88138-26-5 |
|---|---|
Molecular Formula |
C27H29N3O2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-[6-(benzimidazol-1-yl)hexoxy]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-21-10-12-22(13-11-21)27(31)29-23-14-16-24(17-15-23)32-19-7-3-2-6-18-30-20-28-25-8-4-5-9-26(25)30/h4-5,8-17,20H,2-3,6-7,18-19H2,1H3,(H,29,31) |
InChI Key |
QAAYQDRPBISIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



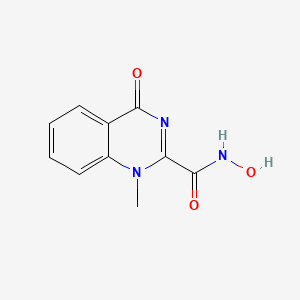

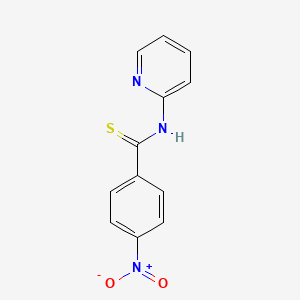
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
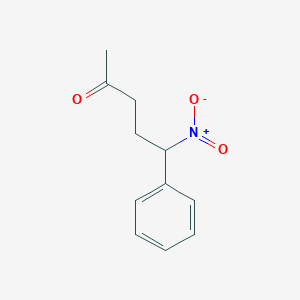

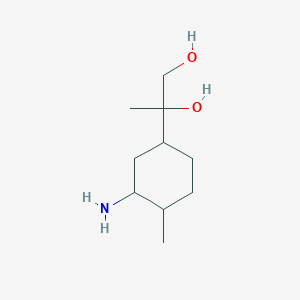
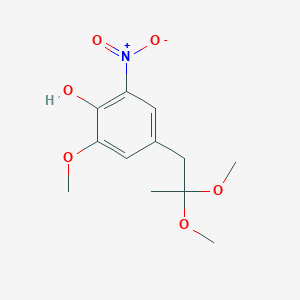
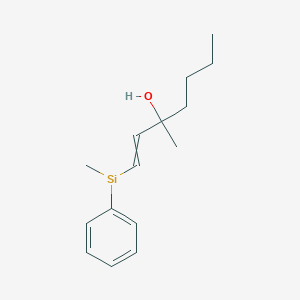
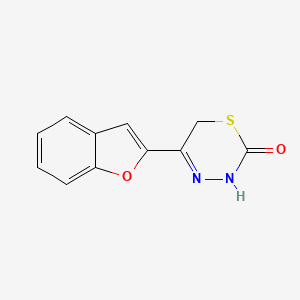
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)
